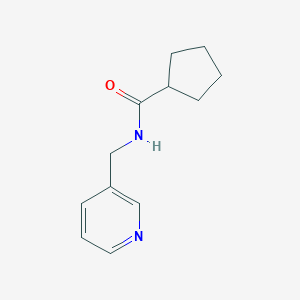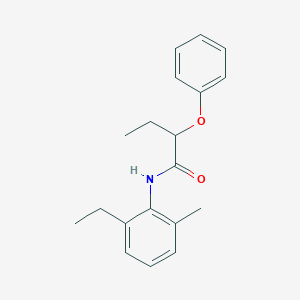
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a white crystalline powder that is soluble in water and has a molecular weight of 268.4 g/mol.
Mechanism of Action
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether acts as a selective agonist of nAChRs, specifically the α4β2 subtype. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of nAChRs has been shown to enhance cognitive function, memory, and learning.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a useful research tool due to its selectivity for the α4β2 nAChR subtype, making it a valuable tool for investigating the function of these receptors in the brain. However, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations as well. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has poor bioavailability, limiting its potential use as a therapeutic agent.
Future Directions
There are many potential future directions for 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether research. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether may have potential as a smoking cessation aid due to its effects on nAChRs. Further research is needed to fully understand the potential therapeutic applications of 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether and to develop more effective analogs with improved pharmacokinetic properties.
Conclusion:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a promising research tool with potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its selectivity for the α4β2 nAChR subtype makes it a valuable tool for investigating the function of these receptors in the brain. While 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations, further research is needed to fully understand its potential therapeutic applications and to develop more effective analogs.
Synthesis Methods
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenyl magnesium bromide with 3-(4-methyl-1-piperazinyl)propyl chloride. The resulting product is then purified through recrystallization to obtain 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether in its pure form.
Scientific Research Applications
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It is commonly used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain and to investigate the effects of nAChR modulators on cognitive function, memory, and learning.
properties
Product Name |
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-[3-(2,5-dimethylphenoxy)propyl]-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-14-5-6-15(2)16(13-14)19-12-4-7-18-10-8-17(3)9-11-18/h5-6,13H,4,7-12H2,1-3H3 |
InChI Key |
JRIYPIKRAADIJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)



![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)